molecular formula C15H30N2 B3870948 N,N-dimethyl-N'-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1,3-propanediamine

N,N-dimethyl-N'-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1,3-propanediamine

Cat. No. B3870948
M. Wt: 238.41 g/mol
InChI Key: TZIMJQBDMVLZIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexenyl ring, which is a six-membered carbon ring with one double bond. Attached to this ring would be three methyl groups and a dimethylamino group. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

As a diamine, this compound could participate in various chemical reactions. For example, it could act as a ligand in coordination chemistry, or it could undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the amine groups could make it a base, and the cyclohexenyl ring could contribute to its hydrophobicity .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if used as a ligand in a metal complex, it could facilitate various types of catalytic reactions .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be explored for use in areas such as materials science, catalysis, or organic synthesis .

properties

IUPAC Name

N',N'-dimethyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-12-9-13(2)15(14(3)10-12)11-16-7-6-8-17(4)5/h9,13-16H,6-8,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIMJQBDMVLZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(C1CNCCCN(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-N'-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-N'-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1,3-propanediamine
Reactant of Route 2
N,N-dimethyl-N'-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1,3-propanediamine
Reactant of Route 3
N,N-dimethyl-N'-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1,3-propanediamine
Reactant of Route 4
N,N-dimethyl-N'-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1,3-propanediamine
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-N'-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1,3-propanediamine
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-N'-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1,3-propanediamine

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